N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide
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Overview
Description
N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide: is an organic compound that features a pyran ring fused with a phenyl group and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide typically involves the following steps:
Formation of 3,4-Dihydro-2H-pyran: This can be achieved through an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by first and second-generation Grubbs’ catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Acetamide Formation: The final step involves the acylation of the pyran ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as molecular iodine can be used to facilitate the synthesis under solvent-free conditions at ambient temperature .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring, leading to the formation of pyran-2-one derivatives.
Reduction: Reduction reactions can convert the pyran ring to a tetrahydropyran ring.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Pyran-2-one derivatives.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the phenyl and acetamide groups.
N-Phenylacetamide: Lacks the pyran ring but contains the phenyl and acetamide groups.
4-Phenyl-2H-pyran: Contains the phenyl group but lacks the acetamide group.
Uniqueness
N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide is unique due to the combination of the pyran ring, phenyl group, and acetamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-(4-phenyl-2,3-dihydropyran-4-yl)acetamide |
InChI |
InChI=1S/C13H15NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,14,15) |
InChI Key |
OMKCTLLKPXGHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCOC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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